molecular formula C9H9N5OS B2874487 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 922027-90-5

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile

Cat. No.: B2874487
CAS No.: 922027-90-5
M. Wt: 235.27
InChI Key: GDIIHIADOVVXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is a chemical compound based on a triazolopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-a]pyrimidine core is a privileged structure known to exhibit a wide spectrum of biological activities. Compounds featuring this framework, particularly those with sulfur-containing side chains like the thioacetate or thioacetonitrile group, have been identified as key intermediates or active agents in pharmaceutical development . The core triazolopyrimidine structure is a subject of investigation in several therapeutic areas. Research indicates that similar analogs play significant roles in immunology, with some compounds acting as potent and selective agonists of the STING (Stimulator of Interferon Genes) pathway . Activation of this pathway is a promising approach in cancer immunotherapy and the treatment of viral infections . Furthermore, the mercapto-substituted triazole moiety, which is central to this compound's structure, is reported to possess notable chemopreventive and chemotherapeutic potential against cancer . Fused pyrimidine heterocyclic derivatives are also explored for other biological activities, including anti-diabetic and antimicrobial applications . The mechanism of action for research compounds within this class often involves targeted protein interactions. For instance, structural studies of closely related molecules show that the planar tricyclic system can dimerize within a protein binding pocket, mimicking natural ligands . The specific molecular architecture, including the triazole ring, pyrimidine dione, and the thioacetonitrile side chain, is critical for its research value, as these features facilitate key hydrogen bonding and π-π stacking interactions with biological targets . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c1-2-6-5-7(15)11-8-12-13-9(14(6)8)16-4-3-10/h5H,2,4H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIIHIADOVVXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyano-3-mercaptopropenoic acid, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the broader class of 1,2,4-triazolo[4,3-a]pyrimidine derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison

Compound Name Core Structure Substituents/Modifications Key Functional Groups
2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile (Target) Triazolo[4,3-a]pyrimidine - 5-Ethyl
- 7-Oxo
- 3-(Thioacetonitrile)
-CN, -C=S, -C=O
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles Triazolo[4,3-a]pyrimidine - 5-Amino
- 7-Aryl
- 6-Carbonitrile
-NH₂, -CN, -Ar
3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl-acetonitrile Pyrrolo-triazolo-pyrazine-pyrrolidine - Fused pyrrolo-triazolo-pyrazine
- Oxetane-acetonitrile
- Stereospecific substituents
-CN, -N-oxide, -Stereogenic centers

Key Observations :

Derivatives from replace the ethyl and thioacetonitrile groups with aryl and amino substituents, altering electronic properties and solubility .

Substituent Effects :

  • The thioacetonitrile group in the target compound introduces a sulfur atom, increasing polarizability compared to carbonitrile-only analogs (e.g., 6-carbonitriles in ).
  • Stereochemistry : Patent compounds () emphasize stereospecific modifications (e.g., 3S,4R configurations), suggesting enhanced target selectivity in biological systems .

Findings :

  • The target compound’s synthesis aligns with the ultrasound-assisted methodology in , which reduces reaction times and improves yields compared to traditional heating .
  • Patent-derived analogs () require advanced catalytic systems, reflecting trade-offs between structural complexity and synthetic efficiency .

Pharmacological and Physicochemical Properties

  • Solubility : The thioacetonitrile group may enhance solubility in polar solvents compared to purely aromatic derivatives (e.g., 7-aryl analogs in ) .
  • Bioactivity : Fused systems () exhibit higher binding affinity to kinase domains due to extended planar structures, whereas the target compound’s smaller core may favor metabolic stability .

Biological Activity

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile is a compound belonging to the triazolo-pyrimidine class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound under investigation has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound exhibits its anticancer effects primarily through apoptosis induction and cell cycle arrest. It has been observed to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation.
  • In Vitro Studies :
    • In a study evaluating its effects on MDA-MB-231 and MCF-7 breast cancer cell lines, it demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Cisplatin .
    • The compound also showed efficacy in inhibiting the growth of HepG2 liver cancer cells and was associated with oxidative stress-induced activation of apoptotic pathways .
  • Case Study : A specific derivative of this compound was tested in vivo using nude mice models with liver cancer. Results indicated a reduction in tumor size and prolonged survival rates compared to untreated controls .

Antibacterial Activity

The antibacterial properties of triazolo-pyrimidine derivatives have also been explored. The compound demonstrated significant activity against several pathogenic bacteria:

  • Efficacy Against Bacteria : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial activity .
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Summary of Biological Activities

Activity Type Effect Cell Lines/Organisms Tested
AnticancerInduces apoptosis; cell cycle arrestMDA-MB-231, MCF-7, HepG2
AntibacterialBroad-spectrum inhibitionVarious pathogenic bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.